molecular formula C23H30ClN3O3 B5108058 methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

Cat. No.: B5108058
M. Wt: 432.0 g/mol
InChI Key: LLDPIDKRTJFJKW-UHFFFAOYSA-N
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Description

Methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(Diethylamino)propanoate
  • Methyl N,N-Diethyl-β-alaninate

Uniqueness

Methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is unique due to its benzazepine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3.ClH/c1-4-25(5-2)15-14-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(16-21(18)26)24-23(28)29-3;/h6-9,12-13,16H,4-5,10-11,14-15H2,1-3H3,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDPIDKRTJFJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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